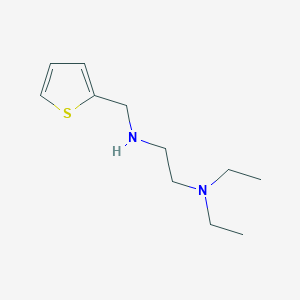

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

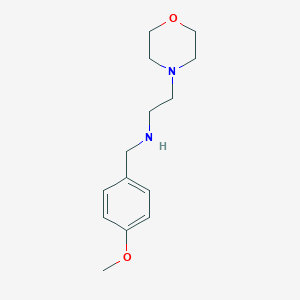

“N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H20N2S . It is used for research purposes .

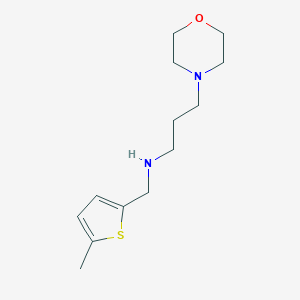

Molecular Structure Analysis

The molecular structure of “N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine” consists of a thiophene ring attached to an ethane-1,2-diamine moiety via a methylene bridge . The ethane-1,2-diamine moiety is further substituted with two ethyl groups .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine has been used in crystal structure analysis. Silva et al. (2014) reported the preparation and crystal structures of compounds derived from this diamine, highlighting its utility in forming crystalline structures suitable for X-ray diffraction analysis (Silva, Masciocchi, & Cuin, 2014).

Fluorescent Chemosensors

Shen et al. (2014) developed a new fluorescent probe based on N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine for highly selective detection of Hg2+ in aqueous media. This application demonstrates the compound's potential in environmental monitoring and biological imaging (Shen et al., 2014).

Magnetic Properties of Metal Complexes

Bhowmik et al. (2010) explored the synthesis, structure, and magnetic properties of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including derivatives of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine. This research contributes to understanding the magnetic interactions in metal complexes (Bhowmik, Chattopadhyay, Drew, Díaz, & Ghosh, 2010).

Catalytic Applications

Balamurugan et al. (2011) investigated nickel(II) complexes of tetradentate tripodal 4N ligands, including N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine derivatives, as catalysts for alkane oxidation. This highlights the compound's role in catalysis and potential industrial applications (Balamurugan, Mayilmurugan, Suresh, & Palaniandavar, 2011).

Optical Resolution and Chiral Studies

Nakayama et al. (1981) prepared and optically resolved mixed-diamine palladium(II) complexes, including those with N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine, to study circular dichroism and configurational chirality. This application is significant in stereochemistry and chiral analysis (Nakayama, Komorita, & Shimura, 1981).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYUBRNUWCSDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)